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Compound of Interest

Compound Name: 2-(Dibutylamino)acetamide

Cat. No.: B15495549 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-(Dibutylamino)acetamide, a

valuable intermediate in pharmaceutical and chemical research. The procedure outlined is

based on established principles of nucleophilic substitution.

Introduction
2-(Dibutylamino)acetamide and its derivatives are of interest in medicinal chemistry due to

their potential biological activities. The synthesis involves the nucleophilic substitution of a

halogenated acetamide by dibutylamine. The protocol provided herein describes a

straightforward and efficient method for the laboratory-scale preparation of this compound.

Reaction Scheme
The synthesis of 2-(Dibutylamino)acetamide is typically achieved through the reaction of

dibutylamine with 2-chloroacetamide. In this reaction, the lone pair of electrons on the nitrogen

atom of dibutylamine attacks the electrophilic carbon atom bearing the chlorine atom in 2-

chloroacetamide, leading to the displacement of the chloride ion. A base is used to neutralize

the hydrochloric acid generated during the reaction.

Materials and Methods
Materials:
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Dibutylamine

2-Chloroacetamide

Triethylamine (or another suitable base like potassium carbonate)

Acetonitrile (or another suitable polar aprotic solvent like DMF or DMSO)

Diethyl ether

Anhydrous magnesium sulfate

Deionized water

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

Magnetic stirrer with heating plate

Rotary evaporator

Melting point apparatus

NMR spectrometer and/or other analytical instruments for characterization

Table 1: Physical and Chemical Properties of Key Reagents and Product
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Compound
Molecular
Formula

Molar Mass
( g/mol )

Boiling
Point (°C)

Melting
Point (°C)

Density
(g/cm³)

Dibutylamine C₈H₁₉N 129.24 159-161 -62 0.767

2-

Chloroaceta

mide

C₂H₄ClNO 93.51 224-225 121 1.334

Triethylamine C₆H₁₅N 101.19 89.5 -114.7 0.726

Acetonitrile C₂H₃N 41.05 81.6 -45.7 0.786

2-

(Dibutylamino

)acetamide

C₁₀H₂₂N₂O 186.30
(Predicted)

~250-270

(Not

available)

(Not

available)

Experimental Protocol:

Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a

reflux condenser, add 2-chloroacetamide (9.35 g, 0.1 mol) and acetonitrile (100 mL). Stir the

mixture at room temperature until the 2-chloroacetamide is fully dissolved.

Addition of Reagents: To the stirred solution, add triethylamine (12.14 g, 16.7 mL, 0.12 mol).

Subsequently, add dibutylamine (12.92 g, 16.8 mL, 0.1 mol) dropwise using a dropping

funnel over a period of 30 minutes. The addition may be slightly exothermic.

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately

82°C for acetonitrile) and maintain the reflux for 4-6 hours. Monitor the progress of the

reaction by Thin Layer Chromatography (TLC).

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter

the mixture to remove the triethylamine hydrochloride salt that has precipitated. Wash the

salt with a small amount of cold acetonitrile.

Solvent Removal: Combine the filtrate and the washings, and remove the acetonitrile under

reduced pressure using a rotary evaporator.
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Extraction: Dissolve the resulting residue in diethyl ether (100 mL) and wash with deionized

water (2 x 50 mL) to remove any remaining salts and water-soluble impurities.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the filtrate under reduced pressure to obtain the crude 2-
(Dibutylamino)acetamide.

Purification (Optional): The crude product can be further purified by vacuum distillation or

column chromatography on silica gel if required.

Characterization: Characterize the final product by its physical properties (e.g., boiling point)

and spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm

its identity and purity.

Safety Precautions
All manipulations should be performed in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat.

Dibutylamine and triethylamine are corrosive and have strong odors. Handle with care.

2-Chloroacetamide is toxic and an irritant.[1] Avoid inhalation and contact with skin.

Acetonitrile is flammable and toxic.
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Caption: Workflow for the synthesis of 2-(Dibutylamino)acetamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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